tert-Butyl (R)-1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate
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Overview
Description
tert-Butyl ®-1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate is a spirocyclic compound with a unique structure that includes a diazaspirodecane core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate typically involves the reaction of a suitable precursor with tert-butyl chloroformate under controlled conditions. One common method involves the use of N,N-dimethylformamide dimethyl acetal as a reagent, which reacts with the precursor in toluene under reflux conditions . The reaction yields a mixture of isomeric products, which can be separated and purified using column chromatography.
Industrial Production Methods
While specific industrial production methods for tert-Butyl ®-1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ®-1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate undergoes various chemical reactions, including:
Condensation Reactions: It reacts with N,N-dimethylformamide dimethyl acetal to form isomeric condensation products.
Acylation: The compound can be acylated at the NH nitrogen atom under typical conditions for pyrazoles.
Hydrazine Hydrate Treatment: Treatment with hydrazine hydrate in boiling ethanol leads to the formation of fused spirocyclic pyrazoles.
Common Reagents and Conditions
N,N-Dimethylformamide Dimethyl Acetal: Used in condensation reactions.
Hydrazine Hydrate: Used for the formation of spirocyclic pyrazoles.
Acylating Agents: Used for acylation reactions.
Major Products Formed
Isomeric Condensation Products: Formed from the reaction with N,N-dimethylformamide dimethyl acetal.
Fused Spirocyclic Pyrazoles: Formed from the treatment with hydrazine hydrate.
N-Acetyl Derivatives: Formed from acylation reactions.
Scientific Research Applications
tert-Butyl ®-1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various biologically active compounds.
Medicinal Chemistry:
Biological Studies: Investigated for its potential effects on biological pathways and molecular targets.
Mechanism of Action
The mechanism of action of tert-Butyl ®-1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to interact with enzymes and receptors in biological systems, potentially leading to various biological effects . Further research is needed to fully elucidate the specific molecular targets and pathways involved.
Comparison with Similar Compounds
tert-Butyl ®-1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate can be compared with other spirocyclic compounds, such as:
tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate: Similar structure but with different functional groups.
tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate: Another spirocyclic compound with a different substitution pattern.
tert-Butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate: Contains an amino group instead of an oxo group.
These comparisons highlight the uniqueness of tert-Butyl ®-1-oxo-2,6-diazaspiro[4
Properties
Molecular Formula |
C13H22N2O3 |
---|---|
Molecular Weight |
254.33 g/mol |
IUPAC Name |
tert-butyl (5R)-1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate |
InChI |
InChI=1S/C13H22N2O3/c1-12(2,3)18-11(17)15-9-5-4-6-13(15)7-8-14-10(13)16/h4-9H2,1-3H3,(H,14,16)/t13-/m1/s1 |
InChI Key |
DFRNFZFTUWABTE-CYBMUJFWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC[C@]12CCNC2=O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC12CCNC2=O |
Origin of Product |
United States |
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